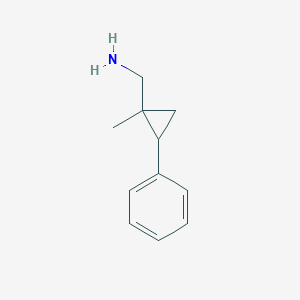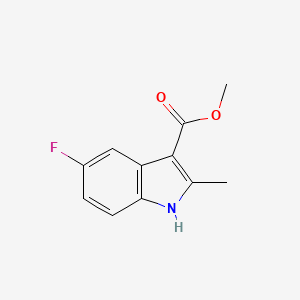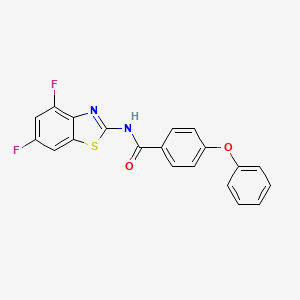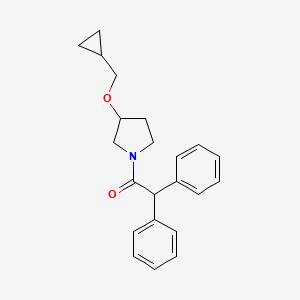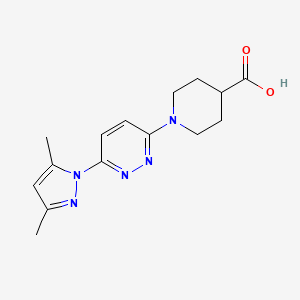
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader category of chemicals that have garnered attention for their diverse biological activities and potential applications in various fields. Such chemicals, especially pyrazole and pyridazine derivatives, are known for their roles in medicinal chemistry due to their wide range of pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions that often start with the formation of pyrazole or pyridazine rings through condensation reactions. For instance, a general approach to synthesizing pyrazole derivatives includes reacting β-keto esters with hydrazines, followed by further functionalization of the resulting pyrazole ring to introduce additional substituents, such as piperidine or carboxylic acid groups (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques like X-ray crystallography, NMR spectroscopy, and HRMS. These methods provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, essential for understanding the compound's chemical behavior and biological activity (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving such compounds include nucleophilic substitutions, condensations with aldehydes to form Schiff bases, and cycloadditions. These reactions are pivotal for modifying the chemical structure to enhance the compound's biological activity or to introduce specific functional groups for further chemical modifications (El-Mariah et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments, which is vital for its application in drug formulation and material science. These properties are typically influenced by the compound's molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and acidity or basicity, are determined by the functional groups present in the compound. These properties are essential for predicting how the compound interacts with biological systems or other chemicals in synthesis processes.
- Synthesis and characterization of novel compounds (Matulevičiūtė et al., 2021)
- Structural analysis through crystallography and spectroscopy (Karczmarzyk & Malinka, 2004)
- Chemical reactions and properties of pyridazine derivatives (El-Mariah et al., 2006)
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Molecular Docking : A study focused on the synthesis of novel pyridine and fused pyridine derivatives, showcasing their potential in antimicrobial and antioxidant activities. The compounds were subjected to in silico molecular docking screenings, revealing moderate to good binding energies, which implies potential biological relevance (Flefel et al., 2018).
- Antimicrobial and Antimycobacterial Activities : Research on nicotinic acid hydrazide derivatives has shown significant antimicrobial and antimycobacterial activities, suggesting these compounds could contribute to the development of new therapeutic agents (Sidhaye et al., 2011).
- Antioxidant Evaluation : Some new pyrazolopyridine derivatives were synthesized and screened for their antioxidant properties, indicating certain compounds exhibited promising activities. This research emphasizes the potential of these derivatives in developing antioxidant therapies (Gouda, 2012).
Chemical Synthesis and Characterization
- Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Synthesis : This study introduced a series of novel heterocyclic amino acids, demonstrating the versatility of pyrazole derivatives in chemical synthesis for potential use in pharmaceuticals and material science (Matulevičiūtė et al., 2021).
Supramolecular Chemistry
- Supramolecular Adducts Construction : Research on the cocrystallization of pyridine derivative, 4-dimethylaminopyridine, with carboxylic acids has led to the formation of multicomponent adducts. These findings contribute to understanding the structural and supramolecular aspects of these compounds, which are crucial for the design of novel materials and pharmaceuticals (Fang et al., 2020).
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-9-11(2)20(18-10)14-4-3-13(16-17-14)19-7-5-12(6-8-19)15(21)22/h3-4,9,12H,5-8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMIQUYXZRYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
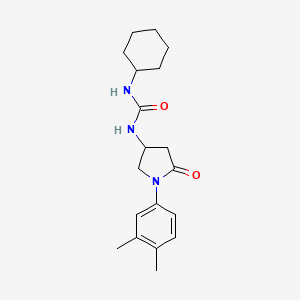
![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)
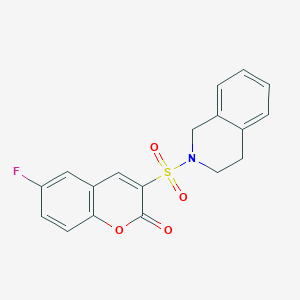
![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)
![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
